Bacitracin B2
Description
Properties
Molecular Formula |
C65H101N17O16S |
|---|---|
Molecular Weight |
1408.69 g/mol |
Appearance |
Beige or white powder |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Bacitracin B2 Production
Genomic Organization of Bacitracin Biosynthetic Gene Clusters in Producer Strains
The genetic blueprint for bacitracin synthesis is organized into a distinct gene cluster within the producer organism's chromosome. In B. licheniformis, this cluster is extensive, spanning approximately 49 kilobases of DNA. The core of this cluster is the bacABC operon, which encodes the three primary synthetase enzymes responsible for assembling the peptide backbone. pharmaffiliates.comwindows.net
Adjacent to the main operon are other crucial genes. The bacT gene, located upstream of bacABC, encodes a type II thioesterase (TEII). researchgate.net While its precise role was initially unclear, subsequent studies have shown that bacT expression is positively correlated with bacitracin synthesis, and its protein product, TEIIbac, plays an editing or repair role by removing mis-acylated substrates from the NRPS complex, thereby ensuring efficient synthesis. pharmaffiliates.comnih.gov
Producer strains must also protect themselves from the antibiotic they create. This self-resistance is primarily managed by the bcrABC gene cluster, which encodes an ATP-binding cassette (ABC) transporter that actively pumps bacitracin out of the cell. ontosight.ainih.govpnas.org The expression of this transporter is tightly controlled by a dedicated two-component regulatory system, encoded by the bacR and bacS genes, which senses extracellular bacitracin levels and activates the resistance mechanism accordingly. ontosight.ainih.gov
Table 1: Key Genes in the Bacitracin Biosynthetic and Resistance Cluster
| Gene/Operon | Encoded Protein/Function | Reference(s) |
|---|---|---|
| bacABC | The three multi-modular Non-Ribosomal Peptide Synthetases (BacA, BacB, BacC) that assemble the bacitracin peptide. | nih.govwindows.net |
| bacT | A Type II Thioesterase (TEII) that regenerates misacylated NRPS domains, improving synthetic efficiency. | pharmaffiliates.comnih.gov |
| bcrABC | An ABC transporter complex that confers self-resistance by exporting bacitracin from the cell. | ontosight.ainih.govpnas.org |
Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Systems Involved in Bacitracin B2 Biogenesis
The biogenesis of this compound is a complex, assembly-line process facilitated by the bacitracin synthetase, a mega-enzyme complex composed of three distinct proteins: BacA, BacB, and BacC. windows.net These proteins are organized into a series of modules, with each module being responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. scispace.comtoku-e.com This modular architecture is a hallmark of NRPS systems.
The bacitracin NRPS system comprises 12 distinct modules spread across the three synthetase enzymes. A typical elongation module contains three core domains: an Adenylation (A) domain, which selects a specific amino acid and activates it as an aminoacyl-adenylate; a Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP), which covalently binds the activated amino acid via a phosphopantetheine arm; and a Condensation (C) domain, which catalyzes the formation of the peptide bond between the amino acid on its own T-domain and the growing peptide chain attached to the T-domain of the preceding module.
The assembly of this compound follows this modular logic. The key difference in its synthesis compared to Bacitracin A lies in the substrate specificity of the very first A-domain (in Module 1 of BacA), which demonstrates a relaxed specificity, allowing it to activate L-Valine in addition to L-Isoleucine. researcher.lifepnas.org
Table 2: NRPS Modules and Domains for this compound Assembly
| Synthetase | Module | Activated Amino Acid | Incorporated Residue | Modification Domain(s) | Function of Modification Domain | Reference(s) |
|---|---|---|---|---|---|---|
| BacA | 1 | L-Valine | L-Valine | C, A, T, Cy | Cyclization (Thiazoline ring formation) | researcher.lifewindows.net |
| 2 | L-Cysteine | L-Cysteine | C, A, T | - | windows.net | |
| 3 | L-Leucine | L-Leucine | C, A, T | - | windows.net | |
| 4 | L-Glutamic acid | D-Glutamic acid | C, A, T, E | Epimerization (L-Glu to D-Glu) | windows.net | |
| 5 | L-Isoleucine | L-Isoleucine | C, A, T | - | windows.net | |
| BacB | 6 | L-Lysine | L-Lysine | C, A, T | - | windows.net |
| 7 | L-Ornithine | D-Ornithine | C, A, T, E | Epimerization (L-Orn to D-Orn) | windows.net | |
| BacC | 8 | L-Isoleucine | L-Isoleucine | C, A, T | - | windows.net |
| 9 | L-Phenylalanine | D-Phenylalanine | C, A, T, E | Epimerization (L-Phe to D-Phe) | windows.net | |
| 10 | L-Histidine | L-Histidine | C, A, T | - | windows.net | |
| 11 | L-Aspartic acid | D-Aspartic acid | C, A, T, E | Epimerization (L-Asp to D-Asp) | windows.net |
The complex structure of this compound features several non-proteinogenic elements, including four D-amino acids and two cyclic structures, which are introduced by specialized domains within the NRPS.
Epimerization: The presence of D-Glutamic acid, D-Ornithine, D-Phenylalanine, and D-Aspartic acid is crucial for the peptide's structure and activity. pharmaffiliates.com These are incorporated by the action of Epimerization (E) domains, which are embedded within their respective modules. windows.netscispace.com The E-domain acts on the L-amino acid after it has been loaded onto the T-domain, converting it to its D-epimer before it is condensed into the growing peptide chain. windows.net
Cyclization: this compound contains two rings.
Thiazoline (B8809763) Ring: An intramolecular cyclization occurs between the first two residues, L-Valine and L-Cysteine. This reaction is catalyzed by a specialized Cyclization (Cy) domain located within the first module of the BacA synthetase, resulting in the formation of a characteristic thiazoline ring. windows.net
Macrocycle Formation: The final, defining step is the formation of the large peptide ring. This is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS enzyme, BacC. windows.net The TE domain cleaves the completed 12-amino-acid chain from its covalent attachment to the final T-domain. Instead of simple hydrolysis, it facilitates an intramolecular nucleophilic attack from the side-chain amino group of the L-Lysine at position 6 onto the C-terminal carbonyl carbon, releasing the cyclized peptide product.
Elucidation of Specific NRPS Modules and Domains for this compound Assembly
Precursor Amino Acid Metabolism and Flux Control in this compound Synthesis
The high-yield production of this compound is metabolically demanding and heavily dependent on a robust and continuous supply of its constituent amino acid precursors. The availability of these building blocks, including L-Valine, L-Leucine, L-Isoleucine, L-Lysine, and L-Aspartic acid, is often a rate-limiting factor in industrial fermentation. Consequently, significant research has focused on understanding and engineering the metabolic flux towards these precursors.
Key strategies involve increasing the intracellular pools of specific amino acids. For instance, strengthening the synthetic pathways for lysine (B10760008) and ornithine has been shown to boost bacitracin yields by up to 28.95% and 16.5%, respectively. wikipedia.org Similarly, enhancing the supply of aspartic acid by overexpressing key enzymes and blocking its export from the cell led to significant production improvements. Since this compound and other variants contain several branched-chain amino acids (BCAAs), engineering BCAA transporters like BrnQ and YdhG to increase intracellular concentrations of isoleucine, leucine, and valine has proven to be an effective strategy. wikipedia.org
Beyond amino acids, the NRPS machinery requires a substantial input of energy in the form of ATP for amino acid activation and reducing power in the form of NADPH for certain precursor synthesis pathways. ontosight.ai Engineering central carbon metabolism to increase the supply of ATP and NADPH, for example by overexpressing glucose-6-phosphate dehydrogenase (zwf) from the pentose (B10789219) phosphate (B84403) pathway, has been shown to enhance bacitracin production. pharmaffiliates.com
Genetic and Environmental Regulatory Networks Governing this compound Production
The expression of the bac gene cluster is not constitutive but is instead governed by a complex web of genetic and environmental signals, ensuring that antibiotic production occurs at the appropriate time, typically during the stationary phase of growth.
Genetic Regulation: A number of transcriptional regulators have been identified that directly or indirectly control bac operon expression. A critical regulatory circuit involves the global regulators AbrB and Spo0A. AbrB acts as a direct repressor, binding to the bacABC promoter to inhibit transcription. nih.gov Spo0A, a master regulator of sporulation, promotes bacitracin production by repressing the expression of abrB. ontosight.ainih.gov Other regulators involved in nutrient sensing also play key roles. Regulators of carbon metabolism (CcpA, CcpC, CcpN), nitrogen metabolism (CodY, TnrA, GlnR), and phosphorus metabolism (PhoP) all influence bacitracin synthesis by modulating the availability of precursors, energy, and cofactors. pharmaffiliates.com
Table 3: Selected Regulatory Factors Influencing Bacitracin Production
| Regulator | Type of Regulation | Mechanism of Action | Reference(s) |
|---|---|---|---|
| AbrB | Negative | Directly represses the bacABC promoter. | ontosight.ainih.gov |
| Spo0A | Positive | Represses the expression of the abrB gene. | ontosight.ainih.gov |
| CcpC, CcpN | Negative | Carbon metabolism regulators; their deletion improves ATP/NADPH supply. | pharmaffiliates.com |
| CodY, TnrA, GlnR | Positive | Nitrogen metabolism regulators; their overexpression improves BCAA supply. | |
| PhoP | Negative | Phosphorus metabolism regulator. |
Environmental Regulation: The production of bacitracin is also highly sensitive to environmental conditions. Factors such as pH, temperature, and oxygen availability must be carefully controlled for optimal yield. Studies have shown that production is pH-dependent, with optimal ranges typically between 7.0 and 9.0. Temperature is also a critical parameter. Furthermore, bacitracin synthesis is an aerobic process, and maintaining an adequate supply of dissolved oxygen is essential for providing the respiratory energy needed for the synthesis; oxygen-enriched aeration has been shown to substantially increase yields. pharmaffiliates.com
Bioengineering and Metabolic Engineering Strategies for Enhanced this compound Yields and Analog Generation
The detailed understanding of bacitracin's biosynthetic and regulatory pathways has enabled the use of targeted bioengineering and metabolic engineering approaches to improve production titers and generate novel analogs.
Enhanced Yields: A primary goal of engineering is to overcome the native bottlenecks in production. These strategies can be broadly categorized:
Precursor and Cofactor Supply: As detailed in section 2.3, a major strategy is to increase the intracellular concentration of limiting amino acids and energy cofactors. This is achieved by overexpressing key biosynthetic enzymes, engineering precursor transporters, and deleting competing or degradative pathways. ontosight.airesearcher.life A combinatorial approach, such as simultaneously engineering multiple precursor pathways, has proven highly effective.
Regulatory Engineering: The manipulation of regulatory networks offers another powerful tool. Systematically deleting repressor genes (e.g., abrB, ccpC, phoP) and overexpressing activator genes (e.g., codY, tnrA) can significantly derepress the bac operon, leading to higher expression of the synthetase enzymes. A multi-regulator engineering strategy in B. licheniformis led to a 35.72% increase in bacitracin yield.
Heterologous Expression: To bypass the genetic complexities of native producers, the entire 49-kb bacitracin gene cluster has been transferred from B. licheniformis into a "clean" surrogate host, B. subtilis. This engineered strain, which had its own competing NRPS gene cluster removed, was capable of high-level bacitracin production, demonstrating the viability of this approach for industrial manufacturing.
Table 4: Summary of Metabolic Engineering Strategies for Enhanced Bacitracin Production
| Strategy | Genetic Target(s) / Method | Effect | Reported Yield Increase | Reference(s) |
|---|---|---|---|---|
| Increase Lysine Supply | Overexpress lysA & ddH; delete yaaO & lysE; overexpress lysP & yvsH | Increased intracellular lysine pool | 28.95% | researcher.life |
| Increase Aspartic Acid Supply | Overexpress aspD & ansB; delete yveA & aspA | Increased intracellular aspartic acid pool | 40.10% | |
| Increase BCAA Supply | Delete BCAA exporter yhdG | Increased intracellular BCAA levels | 11% | |
| Increase SAM/Cofactor Supply | Engineer SAM synthesis/transport; delete degradation pathways | Increased intracellular S-Adenosylmethionine | 28.97% | wikipedia.org |
| Engineer Transcription Factors | Combinatorial deletion of ccpC, ccpN, phoP and overexpression of tnrA, codY, glnR | Optimized precursor and energy metabolism | 35.72% |
| Improve Oxygen Availability | Overexpress vgb (vitreoscilla hemoglobin) and bacT | Enhanced oxygen transfer and NRPS efficiency | 36.84% (Bacitracin A) | |
Analog Generation: The modular nature of the NRPS machinery is highly amenable to bioengineering for the creation of novel bacitracin analogs. By swapping, deleting, or modifying entire modules or individual domains, it is theoretically possible to direct the synthesis of peptides with altered amino acid sequences. pharmaffiliates.com For example, altering the substrate specificity of the A-domains could lead to the incorporation of non-natural amino acids. Furthermore, synthetic chemistry approaches have been used to create analogs where the thiazoline ring is replaced with other zinc-binding groups, opening another avenue for developing novel compounds based on the bacitracin scaffold.
Molecular Structure, Conformation, and Biophysical Interactions of Bacitracin B2
Advanced Spectroscopic Characterization of Bacitracin B2 Conformation
The three-dimensional structure of this compound in solution is not static but exists as a dynamic ensemble of conformations. Advanced spectroscopic techniques are crucial for elucidating these structures and understanding how they relate to the molecule's function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound
Table 1: Key NMR Observables for this compound Conformational Analysis
| NMR Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| Chemical Shifts | Electronic environment of individual nuclei. | Reveals changes in conformation upon metal binding or interaction with other molecules. |
| Nuclear Overhauser Effect (NOE) | Proximity between protons (<5 Å). | Provides distance constraints for building 3D structural models. |
| J-Coupling Constants | Dihedral angles between bonded atoms. | Defines the torsion angles of the peptide backbone and side chains. |
Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) and Infrared (IR) spectroscopy are complementary techniques that provide valuable information about the secondary structure of peptides like this compound. uni-tuebingen.debiorxiv.org
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another powerful method for analyzing protein secondary structure. nih.govshimadzu.com The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly informative as it arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.net The frequencies of these vibrations are sensitive to the hydrogen-bonding patterns characteristic of different secondary structures. biorxiv.org
Table 2: Typical Amide I Band Frequencies for Protein Secondary Structures
| Secondary Structure | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| α-Helix | ~1650 - 1658 |
| β-Sheet | ~1620 - 1640 and ~1680 - 1695 |
| Turns | ~1660 - 1680 |
Structural Dynamics and Ligand-Binding Conformational Changes of this compound
The biological activity of bacitracin is intrinsically linked to its ability to undergo conformational changes upon binding to its target, undecaprenyl pyrophosphate (C55-PP), a lipid carrier involved in bacterial cell wall synthesis. pnas.org This interaction is mediated by a divalent metal ion. drugbank.com
Studies on bacitracin A have revealed that in its uncomplexed form in solution, the peptide is relatively flexible. However, upon binding to a metal ion and its lipid target, it adopts a much more ordered and compact conformation. researchgate.net This induced-fit mechanism is likely to be conserved in this compound, given their structural and functional similarities. usf.edunih.gov The binding event is thought to involve the hydrophobic side chains of the peptide wrapping around the pyrophosphate group of the lipid, effectively sequestering it and preventing its recycling, which is a crucial step in cell wall biosynthesis. pnas.orgresearchgate.net
The conformational flexibility of this compound and its ability to adopt a specific, rigid structure upon ligand binding are key to its antibiotic function. This dynamic behavior allows the peptide to recognize and bind its target with high affinity and specificity.
Theoretical and Computational Modeling of this compound Structure and Conformational Ensemble
Theoretical and computational modeling techniques are increasingly used to complement experimental data and provide a more detailed picture of the structure and dynamics of peptides like this compound. nih.govnih.gov Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of the peptide in different environments, such as in aqueous solution or in the presence of a lipid membrane. researchgate.net
These computational approaches can help to:
Predict the most stable conformations of this compound.
Simulate the process of metal ion binding and the subsequent conformational changes.
Model the interaction of the this compound-metal complex with its lipid target.
Provide insights into the structure-activity relationships by comparing the modeled structures of different bacitracin analogs. usf.edu
By combining computational modeling with experimental data from NMR and other spectroscopic techniques, a comprehensive understanding of the conformational ensemble of this compound and its functional implications can be achieved. unibas.it
Analysis of Metal Ion Coordination and Its Influence on this compound Structure and Activity
The biological activity of bacitracin is critically dependent on the presence of a divalent metal ion, with zinc (Zn²⁺) being particularly important for its therapeutic use. acs.orgresearchgate.net Bacitracin has been reported to bind to a variety of other transition metal ions as well, including manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺). nih.gov The affinity for these metal ions generally follows the order: Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II). researchgate.net
The metal ion plays a crucial role in stabilizing a specific, compact conformation of the peptide that is required for binding to its target, C55-isoprenyl pyrophosphate. researchgate.net NMR studies on Co(II)-bacitracin complexes have been instrumental in elucidating the coordination sphere of the metal ion. For the highly potent bacitracin analogs, including B2, the metal ion is coordinated by the imidazole (B134444) Nτ of Histidine-10, the thiazoline (B8809763) nitrogen, and a monodentate carboxylate from Glutamic acid-4. usf.edu
The coordination of the metal ion induces a significant conformational change in the peptide, bringing the N-terminal part of the molecule into proximity with the cyclic part, forming a pocket that can accommodate the pyrophosphate moiety of the lipid target. usf.edu This metal-mediated structure is essential for the antibiotic's mechanism of action, and any alterations in the metal-binding site, as seen in less active bacitracin analogs, lead to a loss of biological activity. usf.edu
The zinc-bacitracin complex is more stable and exhibits enhanced antimicrobial activity compared to the metal-free peptide. researchgate.netresearchgate.net
Biophysical Characterization of this compound Interactions with Model Membranes and Lipid Components
The interaction of this compound with bacterial membranes is a crucial aspect of its mechanism of action. After binding to its primary target, C55-PP, the resulting complex is thought to interact with the cell membrane. pnas.org The amphipathic nature of the bacitracin-C55-PP complex, with its hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer. pnas.org
Biophysical techniques are employed to study these interactions using model membrane systems, such as liposomes or lipid monolayers. These studies can provide information on:
The ability of this compound to penetrate and disrupt lipid bilayers.
The influence of membrane composition (e.g., the presence of specific lipids) on the binding and activity of the antibiotic.
The orientation of the peptide within the membrane.
Mechanistic Elucidation of Bacitracin B2 S Molecular and Cellular Activity
Identification and Characterization of Primary Molecular Targets of Bacitracin B2
The primary molecular target of bacitracin, including this compound, is C55-isoprenyl pyrophosphate (also known as undecaprenyl pyrophosphate or bactoprenol (B83863) pyrophosphate). wikipedia.orgpnas.orgnih.gov This lipid carrier molecule is essential for the transport of peptidoglycan precursors across the bacterial cell membrane. pnas.orgpatsnap.com Bacitracin binds to this molecule, preventing its dephosphorylation to C55-isoprenyl phosphate (B84403) (undecaprenyl phosphate). pnas.orgtoku-e.com This inhibitory action is a critical step in its antibacterial mechanism.
Recent crystallographic studies have provided detailed insights into this interaction, showing that when bacitracin binds to C55-isoprenyl pyrophosphate, it forms a highly ordered, amphipathic conformation. pnas.orgnih.gov In this complex, the hydrophobic side chains of the bacitracin molecule align on one face, which is believed to interact with the bacterial cell membrane. pnas.orgnih.gov This structural arrangement is crucial for its ability to sequester the lipid carrier.
It's important to note that commercial bacitracin is a mixture of several related cyclic peptides, including bacitracins A, B1, B2, and others. wikipedia.orggbiosciences.com While bacitracin A is the most potent, bacitracins B1 and B2 possess approximately 90% of the antibacterial activity of bacitracin A. gbiosciences.com The structural difference in this compound is the substitution of an isoleucine residue with a valine. pnas.org
The interaction between bacitracin and its target is also dependent on the presence of a divalent metal ion, typically zinc. nih.gov This zinc-dependent activity is a key feature of its mechanism.
Detailed Analysis of this compound Interaction with C55-Isoprenyl Pyrophosphate (Undecaprenyl Pyrophosphate)
The interaction between this compound and C55-isoprenyl pyrophosphate (C55PP) is the cornerstone of its antimicrobial activity. pnas.orgnih.gov this compound, like other bacitracin components, specifically sequesters C55PP, a lipid carrier molecule vital for the translocation of peptidoglycan precursors from the cytoplasm to the exterior of the bacterial cell membrane. pnas.orgpatsnap.com
The binding of this compound to C55PP is a highly specific interaction that effectively halts the lipid II cycle. pnas.org This cycle is fundamental for the synthesis of the bacterial cell wall. By binding to C55PP, bacitracin prevents its necessary dephosphorylation into undecaprenyl phosphate (C55P). pnas.orgtoku-e.com This dephosphorylation step is critical for the recycling of the lipid carrier, allowing it to pick up another peptidoglycan precursor from the cytoplasm.
Crystallographic studies have revealed that the bacitracin-C55PP complex forms a stable, amphipathic structure. pnas.orgnih.gov This conformation orients the hydrophobic residues of the bacitracin molecule towards the bacterial membrane, presumably anchoring the complex within the lipid bilayer. pnas.orgnih.gov This sequestration of C55PP leads to a depletion of available lipid carriers, thereby inhibiting the synthesis of new peptidoglycan. pnas.orgpatsnap.com
Modulation of Bacterial Cell Wall Biosynthesis Pathways by this compound
This compound directly interferes with the bacterial cell wall biosynthesis by targeting a critical step in the lipid II cycle. pnas.orgnih.gov The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and shape. patsnap.com The synthesis of peptidoglycan is a complex process that involves the assembly of precursor units in the cytoplasm and their subsequent transport across the cell membrane to the growing cell wall. pnas.orgpatsnap.com
The key mechanism by which this compound disrupts this pathway is through the inhibition of the dephosphorylation of C55-isoprenyl pyrophosphate (C55PP). wikipedia.orgpnas.org C55PP acts as a lipid carrier, transporting N-acetylmuramic acid (MurNAc)-pentapeptide-N-acetylglucosamine (GlcNAc) precursors, collectively known as lipid II, across the cell membrane. pnas.org After the precursor is incorporated into the growing peptidoglycan chain, C55PP must be dephosphorylated to C55-isoprenyl phosphate (C55P) to be recycled and participate in another round of transport. pnas.org
This compound binds to C55PP, forming a stable complex that prevents the phosphatase enzyme from accessing and dephosphorylating it. pnas.orgtoku-e.com This sequestration of C55PP effectively halts the recycling of the lipid carrier. pnas.org As a result, the pool of available C55P diminishes, leading to an accumulation of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, in the cytoplasm. pnas.org This disruption of the supply of new peptidoglycan building blocks weakens the cell wall, ultimately leading to cell lysis and bacterial death. pnas.orgpatsnap.com
This mechanism of action is distinct from other cell wall synthesis inhibitors, as it does not directly inhibit the enzymes involved in peptidoglycan cross-linking. pnas.orgnih.gov Instead, it targets the essential transport process required for cell wall construction.
Investigation of Secondary Mechanisms of Action and Pleiotropic Effects on Microbial Physiology
While the primary mechanism of bacitracin is the inhibition of C55-isoprenyl pyrophosphate dephosphorylation, some research suggests potential secondary effects on microbial physiology. The profound disruption of the cell wall synthesis process can lead to a cascade of downstream consequences.
The accumulation of peptidoglycan precursors within the cytoplasm can trigger stress responses in bacteria. nih.gov For instance, in Bacillus subtilis, the accumulation of bacitracin at the cell surface can induce the expression of the bcrABC operon, which encodes an ABC transporter responsible for pumping bacitracin out of the cell, conferring a degree of resistance. nih.govplos.org This response is regulated by a two-component system, BacRS, which senses the presence of bacitracin. nih.gov
Furthermore, the integrity of the cell membrane is closely linked to the cell wall. The binding of the bacitracin-C55PP complex to the membrane could potentially alter membrane fluidity and the function of other membrane-associated proteins, although this is less characterized than its primary mode of action. pnas.orgnih.gov
It's important to distinguish these downstream effects from a primary mechanism. The core antibacterial activity of bacitracin, including this compound, remains the specific targeting and sequestration of C55-isoprenyl pyrophosphate. pnas.orgnih.gov
Comparative Mechanistic Studies of this compound with Other Cell Wall Synthesis Inhibitors
The mechanism of action of this compound, and the bacitracin family in general, is distinct when compared to other major classes of antibiotics that also target bacterial cell wall synthesis.
| Antibiotic Class | Primary Target | Mechanism of Action | Effect on Peptidoglycan Synthesis |
| This compound | C55-isoprenyl pyrophosphate (Undecaprenyl pyrophosphate) wikipedia.orgpnas.org | Sequesters the lipid carrier, preventing its dephosphorylation and recycling. pnas.orgtoku-e.com | Inhibits the transport of peptidoglycan precursors across the cell membrane. pnas.orgpatsnap.com |
| β-Lactams (e.g., Penicillin, Cephalosporins) | Penicillin-Binding Proteins (PBPs) | Acylates the active site of PBPs, which are transpeptidases. | Inhibits the final cross-linking of peptidoglycan chains. |
| Glycopeptides (e.g., Vancomycin) | D-Ala-D-Ala terminus of peptidoglycan precursors | Binds to the peptide side chain of the peptidoglycan precursor. | Sterically hinders both transglycosylation and transpeptidation steps. |
| Fosfomycin | MurA enzyme | Irreversibly inhibits the enzyme MurA. | Blocks the first committed step in peptidoglycan synthesis in the cytoplasm. |
| Tunicamycin | MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) | Inhibits the transfer of the phospho-MurNAc-pentapeptide to the lipid carrier C55P. | Prevents the formation of Lipid I, an early intermediate in the lipid cycle. |
As illustrated in the table, while all these antibiotics ultimately disrupt cell wall integrity, their specific molecular targets and the precise step they inhibit in the biosynthetic pathway differ significantly. This compound's unique targeting of the lipid carrier recycling step makes it a valuable component of the antimicrobial arsenal, particularly in topical applications. pnas.orgnih.gov
Microbial Resistance Mechanisms to Bacitracin B2 and Their Genetic Basis
Efflux Pump Systems Mediating Bacitracin B2 Resistance (e.g., ABC Transporters)
A primary mechanism of resistance to bacitracin involves the active efflux of the antibiotic from the bacterial cell, a process frequently mediated by ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These transport systems utilize the energy from ATP hydrolysis to expel a wide range of substrates, including antibiotics, from the cytoplasm. mdpi.commdpi.com
In Bacillus licheniformis, the producing organism, a well-characterized ABC transporter encoded by the bcrABC operon confers self-resistance. nih.govresearchgate.net This transporter consists of BcrA, an ATP-binding protein, and BcrB and BcrC, two transmembrane proteins. nih.gov Homologous systems have been identified in other bacteria, including Bacillus subtilis and Enterococcus faecalis. researchgate.netnih.gov In B. subtilis, the BceAB-BceRS system is a major contributor to bacitracin resistance. researchgate.netmdpi.com The BceRS component is a two-component system that senses the presence of bacitracin and activates the expression of the bceAB operon, which encodes the ABC transporter. researchgate.netnih.gov
Studies in Clostridium perfringens have identified a putative bcrABD operon, controlled by a regulatory gene bcrR, which encodes for both an ABC transporter and an undecaprenol (B103720) kinase, another resistance mechanism. plos.orgresearchgate.net The presence of these genes was associated with high-level bacitracin resistance. plos.org The susceptibility of a resistant C. perfringens strain to bacitracin was significantly increased by the efflux pump inhibitor thioridazine, further supporting the role of efflux in resistance. plos.orgresearchgate.net
| Bacterial Species | Efflux Pump System | Genes | Function |
| Bacillus licheniformis | BcrABC | bcrA, bcrB, bcrC | ABC transporter for bacitracin efflux. nih.govresearchgate.net |
| Bacillus subtilis | BceAB | bceA, bceB | ABC transporter for bacitracin efflux, regulated by BceRS. researchgate.netnih.gov |
| Enterococcus faecalis | BcrABD | bcrA, bcrB, bcrD | ABC transporter and undecaprenol kinase activity. plos.orgresearchgate.net |
| Clostridium perfringens | BcrABDR | bcrA, bcrB, bcrD, bcrR | Putative ABC transporter and undecaprenol kinase, regulated by BcrR. plos.orgresearchgate.net |
| Listeria monocytogenes | AnrAB | anrA, anrB | ABC transporter conferring resistance to bacitracin and nisin. mdpi.com |
Target Modification and Bypass Mechanisms in this compound Resistant Strains
Besides actively pumping out the antibiotic, bacteria can develop resistance by altering the target of bacitracin or by bypassing the inhibited step in the cell wall synthesis pathway. The primary target of bacitracin is undecaprenyl pyrophosphate (UPP). researchgate.net
One key mechanism involves the overproduction of undecaprenol kinase, an enzyme that phosphorylates undecaprenol to form undecaprenyl phosphate (B84403) (UP), the precursor of UPP. In E. faecalis and C. perfringens, the bcrD gene, found within the bcr operon, is believed to encode an undecaprenol kinase. plos.orgresearchgate.net By increasing the cellular pool of UP, the bacterium can effectively counteract the sequestration of UPP by bacitracin.
Another described mechanism involves undecaprenyl pyrophosphate phosphatases (UppPs). In B. subtilis, the BcrC protein (formerly YwoA) is a UPP phosphatase that competes with bacitracin for UPP, thereby regenerating UP and conferring resistance. researchgate.netnih.gov
Mutations that affect the synthesis of non-essential cell wall polymers, such as exopolysaccharides, have also been linked to bacitracin resistance. plos.org The synthesis of these polymers also utilizes the UP carrier. By downregulating the production of these non-essential components, more UP becomes available for the essential process of peptidoglycan synthesis, thus bypassing the inhibitory effect of bacitracin. plos.org
| Mechanism | Enzyme/Protein | Gene | Function | Organism(s) |
| Target Overproduction | Undecaprenol Kinase | bcrD | Increases the pool of undecaprenyl phosphate (UP). plos.orgresearchgate.net | Enterococcus faecalis, Clostridium perfringens |
| Target Bypass | UPP Phosphatase | bcrC (ywoA) | Competes with bacitracin for UPP, regenerating UP. researchgate.netnih.gov | Bacillus subtilis |
| Pathway Rerouting | Inhibition of Exopolysaccharide Synthesis | Various | Increases availability of UP for peptidoglycan synthesis. plos.org | Xanthomonas campestris, Sphingomonas spp., E. coli K-12 |
Enzymatic Inactivation or Degradation Pathways of this compound in Microorganisms
While efflux pumps and target modification are prominent resistance strategies, enzymatic inactivation of bacitracin itself is another potential mechanism. Although less commonly cited specifically for bacitracin compared to other antibiotics like β-lactams, the principle of antibiotic degradation by bacterial enzymes is a well-established resistance mechanism. mdpi.comtandfonline.com
Some commercial preparations of bacitracin have been found to be contaminated with a subtilisin-type protease. nih.gov This protease is capable of cleaving various proteins, suggesting that proteases produced by microorganisms could potentially degrade bacitracin, which is a peptide antibiotic. nih.gov However, specific bacterial enzymes whose primary role is the dedicated inactivation of this compound are not as extensively characterized as the efflux and target modification mechanisms.
Genetic Determinants and Horizontal Gene Transfer of this compound Resistance Elements
The genes conferring resistance to bacitracin are often located on mobile genetic elements (MGEs), such as plasmids and transposons, which facilitates their dissemination through horizontal gene transfer (HGT). mdpi.comasm.org This is a critical factor in the spread of antibiotic resistance among different bacterial species and strains. tandfonline.comjmu.edu
The bcrABD operon in Enterococcus faecalis has been found on a conjugative plasmid that can be transferred to other E. faecalis strains. researchgate.neteuropa.eu This plasmid often carries resistance genes for other antibiotics, contributing to multidrug resistance. europa.eu In Clostridium perfringens, an IS1216-like element was identified near the bcr gene cluster, suggesting a role for insertion sequences in the mobilization and spread of this resistance determinant. plos.orgresearchgate.net
The presence of bacitracin resistance genes on plasmids is a significant concern, as it allows for rapid dissemination of resistance in bacterial populations, particularly in environments with high antibiotic use. asm.orgwhiterose.ac.uk
| Genetic Element | Resistance Genes | Bacterial Species | Significance |
| Plasmid | bcrABD | Enterococcus faecalis | Facilitates high-frequency transfer of high-level bacitracin resistance. researchgate.neteuropa.eu |
| Plasmid | bcrABRS/bacA locus | Staphylococcus aureus | Potential for dissemination of bacitracin resistance. whiterose.ac.uk |
| Insertion Sequence (IS1216-like) | Flanking bcr cluster | Clostridium perfringens | May play a role in the mobilization of the resistance genes. plos.orgresearchgate.net |
Molecular Epidemiology and Evolutionary Dynamics of this compound Resistance
The use of bacitracin in animal feed has been a selective pressure driving the evolution and spread of resistance. government.se Studies have shown a higher incidence of bacitracin-resistant Enterococcus faecium in animals receiving medicated feed compared to those that did not. government.se
Molecular epidemiology studies have tracked the distribution of bacitracin resistance genes in various bacterial populations. In Clostridium perfringens isolates from poultry, all high-level bacitracin-resistant strains were found to carry the bcrABDR genes. plos.org Similarly, in Staphylococcus aureus, the bcrABRS/bacA locus was present in all strains exhibiting high-level resistance. whiterose.ac.uk
The co-localization of bacitracin resistance genes with other antimicrobial resistance genes on the same mobile genetic elements contributes to the co-selection of resistance. europa.eufrontiersin.org For example, the use of bacitracin could inadvertently select for bacteria that are also resistant to other clinically important antibiotics. The genetic background of the bacteria, such as the phylogenetic group, can also influence the carriage of resistance genes. For instance, in E. coli, certain phylogenetic groups are more associated with extraintestinal pathogenic potential and may carry specific virulence and resistance gene profiles. asm.org The continuous surveillance of the molecular epidemiology of bacitracin resistance is crucial for understanding its evolutionary dynamics and for informing strategies to mitigate its spread.
Advanced Analytical and Methodological Approaches for Bacitracin B2 Research
High-Resolution Mass Spectrometry (HRMS) for Bacitracin B2 Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification and quantification of this compound. This technique provides highly accurate mass measurements, enabling the differentiation of this compound from other closely related bacitracin components and potential impurities. fda.govnih.gov When coupled with liquid chromatography (LC-HRMS), it offers the necessary selectivity and sensitivity to detect and quantify this compound at residue levels in complex matrices like milk and animal tissues. fda.govnih.govresearchgate.net
Fast atom bombardment (FAB) mass spectrometry and electrospray ionization (ESI) mass spectrometry have been successfully employed to characterize the minor components of the bacitracin complex, including B2. researcher.life Tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing the fragmentation patterns of the protonated parent ions. researcher.liferesearchgate.net For instance, a liquid chromatography-quadrupole time-of-flight mass spectrometric (LC-Q-TOF-MS) method has been developed for the separation and characterization of related substances in bacitracin, identifying various components through high-resolution mass determination. researchgate.netxjtu.edu.cn The use of HRMS allows for the retrospective analysis of data, meaning samples can be screened for additional compounds without the need for re-injection. core.ac.uk
Quantitative analysis of this compound can be achieved using LC-MS/MS methods, which have been developed for the simultaneous determination of multiple bacitracin components in various samples, including animal feed. researchgate.netresearcher.life These methods often exhibit excellent linearity, recovery, and precision, with defined limits of quantification (LOQ). mdpi.comnih.govresearchgate.net
Table 1: HRMS Techniques in this compound Research
| Technique | Application | Key Findings |
| LC-HRMS (Quadrupole-Orbitrap) | Quantification and identification of bacitracin residues in milk. fda.govnih.gov | Provided necessary selectivity and sensitivity for detection at residue levels without extensive sample preparation. fda.govnih.gov |
| FAB-MS and ESI-MS | Characterization of minor bacitracin components. researcher.life | Successfully identified and provided exact mass data for components like this compound. researcher.life |
| LC-Q-TOF-MS | Separation and characterization of related substances in bacitracin. researchgate.netxjtu.edu.cn | Detected and identified 12 related substances, including co-existing active components and degradation products. researchgate.net |
| LC-MS/MS | Simultaneous quantification of bacitracin components in feed. researchgate.netresearcher.life | Developed a rapid and reliable method for efficient separation, characterization, and quantification. researcher.life |
Liquid Chromatography (LC) Techniques for this compound Separation and Purity Assessment
Liquid chromatography is fundamental to the analysis of the bacitracin complex, enabling the separation of its various components, including this compound, for purity assessment and isolation.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity for the analysis of bacitracin components. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful platform for the determination of polypeptide antibiotic residues, including Bacitracin A and other related substances, in various animal-derived food products. mdpi.comnih.govresearchgate.net The use of C18 columns with gradient elution is a common approach for achieving optimal separation of these analytes. mdpi.comnih.govresearchgate.net The enhanced chromatographic efficiency of UHPLC allows for shorter analysis times, making it suitable for high-throughput screening. mdpi.comresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for isolating individual bacitracin components, such as this compound, in sufficient quantities for further structural and functional studies. researcher.liferesearchgate.netdoi.orgnih.gov By scaling up analytical HPLC methods, researchers can separate and collect fractions of the different isomers and related substances. researchgate.netdoi.orgnih.gov These isolated fractions can then be assessed for their individual microbiological activity. researchgate.netdoi.orgnih.gov The purity of the isolated fractions is often ensured by recycling them through the chromatographic system. doi.orgnih.gov Various stationary phases, including C8 and C18 columns, have been utilized in gradient elution modes to achieve effective separation. researcher.liferesearchgate.net
Table 2: LC Methods for this compound Analysis
| Method | Column Type | Mobile Phase Example | Application |
| UHPLC-MS/MS | C18 | Acetonitrile/Water with formic acid (gradient) mdpi.comnih.govresearchgate.net | Determination of bacitracin residues in animal muscle, milk, and eggs. mdpi.comnih.govresearchgate.net |
| Preparative HPLC | YMC Basic | Not specified | Isolation of bacitracin isomers for microbiological activity testing. researchgate.netdoi.orgnih.gov |
| Preparative HPLC | Kromasil 5C8 | Not specified (gradient) | Isolation of antimicrobially active components and degradation products. researcher.life |
| Analytical HPLC | Diamonsil Plus C18 | Ammonium formate (B1220265) buffer/Acetonitrile (gradient) researcher.life | Baseline separation of Bacitracin B1 and B2. researcher.life |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Profiling of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like this compound. numberanalytics.commdpi.comspringernature.com While specific NMR studies focusing exclusively on this compound are not extensively detailed in the provided context, the principles of NMR are broadly applicable. One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the chemical environment of each nucleus, their connectivity, and spatial arrangement. numberanalytics.commdpi.com This allows for the precise determination of the amino acid sequence and the three-dimensional structure of the peptide.
In the broader context of peptide analysis, NMR is invaluable for:
Structural Elucidation : Confirming the primary sequence and stereochemistry of the amino acid residues. uni-konstanz.de
Purity Profiling : Identifying and quantifying impurities and degradation products within a sample. mdpi.com
Conformational Analysis : Studying the solution-state structure and dynamics of the molecule.
NMR can be used in conjunction with other techniques like mass spectrometry to provide a comprehensive structural characterization. numberanalytics.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound-Target Complex Structural Studies
Understanding the mechanism of action of this compound requires detailed structural information of its complex with its biological target.
X-ray crystallography has been instrumental in revealing the molecular details of how bacitracin interacts with its target. exelmagazine.org A high-resolution crystal structure of Bacitracin A in a ternary complex with zinc and a geranyl-pyrophosphate ligand has been determined, providing insights into target recognition. nih.govnih.govresearchgate.net The structure shows the antibiotic enveloping the pyrophosphate group of the ligand. nih.govnih.govresearchgate.net This information is crucial for understanding the binding mode and for the rational design of new antimicrobial agents. nih.govnih.gov While this study focused on Bacitracin A, the principles of target recognition are likely conserved among the bacitracin congeners, including B2.
Cryo-Electron Microscopy (Cryo-EM) is an emerging and powerful technique for determining the structure of biological macromolecules and their complexes in a near-native state. frontiersin.orgthermofisher.com It is particularly advantageous for large, flexible, or membrane-associated complexes that are difficult to crystallize. thermofisher.combdjn.org Although specific cryo-EM studies on this compound are not highlighted in the search results, this technique holds significant potential for studying the interaction of this compound with its target, the lipid carrier undecaprenyl-pyrophosphate, within the context of the bacterial membrane. nih.govscholaris.ca Cryo-EM can reveal the conformational changes that occur upon binding and provide a more complete picture of the antibiotic's function. frontiersin.org
Development and Application of Biosensor and Bioreporter Systems for this compound Detection and Activity Monitoring
Biosensors and bioreporter systems offer rapid, sensitive, and often in-situ methods for detecting the presence and monitoring the biological activity of antibiotics like bacitracin.
Biosensors for antibiotic detection can be based on various recognition elements, including enzymes, antibodies, and aptamers, coupled with a transducer that generates a measurable signal. mdpi.comcreative-diagnostics.com For instance, fluorescent immunosorbent assays utilizing quantum dots have been developed for the rapid detection of bacitracin zinc in feed samples. researchgate.net Surface plasmon resonance (SPR) has also been used to study the binding of bacitracin to its target, which can be adapted into a biosensor format. nih.gov
Bioreporter systems typically utilize genetically engineered microorganisms that produce a quantifiable signal, such as light or fluorescence, in response to a specific stimulus, like the presence of an antibiotic or the inhibition of a particular cellular pathway. acs.org For example, a bioreporter strain of Bacillus subtilis carrying a luciferase reporter gene under the control of the liaI promoter has been used to monitor the induction of the cell wall stress response upon treatment with bacitracin. acs.org Such systems are valuable for screening for antimicrobial activity and for elucidating mechanisms of action. nottingham.ac.uk
Chemical Synthesis, Modification, and Analog Design of Bacitracin B2
Strategies for Total Chemical Synthesis of Bacitracin B2 and its Analogues
The total chemical synthesis of this compound and its analogs is a complex undertaking due to its cyclic structure and the presence of both L- and D-amino acids. acs.org However, total synthesis offers the advantage of precise control over the molecule's structure, enabling the introduction of non-natural amino acids and other modifications.
Key strategies in the total synthesis of this compound analogs often involve a combination of solid-phase and solution-phase peptide synthesis techniques. A common approach includes:
Linear Peptide Assembly: The linear precursor of the bacitracin analog is assembled on a solid support, typically a resin. This allows for efficient and repetitive addition of amino acid residues.
Cyclization: After cleavage from the resin, the linear peptide undergoes an intramolecular cyclization reaction to form the characteristic ring structure of bacitracin. This is a critical step that significantly influences the final conformation and biological activity.
Purification: The crude cyclic peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired analog.
Recent research has focused on developing optimized synthetic routes to improve the efficiency and yield of bacitracin synthesis. researchgate.net These advancements are crucial for producing sufficient quantities of analogs for biological evaluation.
Semisynthetic Approaches for Derivatization and Targeted Modification of this compound
Semisynthesis provides an alternative to total synthesis, leveraging the naturally produced bacitracin as a starting material for chemical modifications. This approach is often more practical for producing a diverse range of derivatives for initial screening.
Targeted modifications of this compound can be achieved by reacting specific functional groups within the molecule. For example, the free amino groups of the ornithine and lysine (B10760008) residues, as well as the imidazole (B134444) ring of histidine, are common targets for derivatization. ias.ac.in Chemical modifications at these sites can influence the molecule's charge, hydrophobicity, and metal-binding properties, all of which can impact its antibacterial activity.
Semisynthetic strategies have been employed to create derivatives with enhanced properties, such as improved stability or a broader spectrum of activity. bbrc.in For instance, the attachment of lipophilic moieties can enhance membrane interaction. nih.gov
Rational Design and Synthesis of Novel this compound Analogues with Altered Mechanistic Properties
The rational design of novel this compound analogues is guided by an understanding of its mechanism of action and structure-activity relationships. nih.gov Bacitracin exerts its antibacterial effect by binding to undecaprenyl pyrophosphate (UPP), a lipid carrier involved in the biosynthesis of the bacterial cell wall. nih.govnih.gov This binding requires a divalent metal ion, typically Zn2+. researchgate.netnih.gov
Crystallographic studies of bacitracin A in complex with a UPP analog have provided valuable insights into the key interactions at the molecular level. nih.gov These studies have revealed that the hydrophobic residues of bacitracin form a collar around the lipid tail of UPP, while the polar residues coordinate the metal ion and interact with the pyrophosphate headgroup. nih.gov
This structural information has informed the design of new analogs with altered mechanistic properties. For example, by systematically replacing the hydrophobic amino acids in the bacitracin scaffold, researchers have developed analogs with significantly enhanced antibacterial activity against drug-resistant pathogens. nih.govnih.gov The goal of these modifications is often to improve binding affinity for UPP, enhance membrane penetration, or overcome resistance mechanisms.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its derivatives contribute to their biological activity. researchgate.netnih.gov These studies involve synthesizing a series of analogs with systematic modifications and evaluating their antibacterial potency.
Key findings from SAR studies on bacitracin derivatives include:
The Imidazole Ring of Histidine: The integrity of the imidazole ring of the histidine residue is crucial for antibacterial activity. Chemical modifications that alter this ring, such as iodination or carboxymethylation, lead to a significant loss of potency. ias.ac.in
The Thiazoline (B8809763) Ring: The sulfur atom within the thiazoline ring can be oxidized without a major impact on activity, suggesting this part of the molecule is more tolerant to modification. ias.ac.in
Hydrophobic Residues: The hydrophobic residues play a critical role in the interaction with the bacterial membrane and the lipid carrier UPP. nih.gov Replacing these residues with other nonpolar amino acids can modulate the antibacterial spectrum and potency. nih.gov
Divalent Metal Ion Coordination: The ability to coordinate a divalent metal ion is essential for the activity of bacitracin. Modifications that disrupt the metal-binding site, which involves the histidine and aspartate residues, abolish antibacterial activity. researchgate.net
The table below summarizes the effects of various modifications on the antibacterial activity of bacitracin derivatives.
| Modification | Target Residue/Moiety | Effect on Antibacterial Activity |
| Iodination | Histidine | Significant loss of activity ias.ac.in |
| Carboxymethylation | Histidine | Significant loss of activity ias.ac.in |
| Coupling of diazobenzene sulphonic acid | Histidine | Significant loss of activity ias.ac.in |
| Oxidation to sulphone/sulphoxide | Thiazoline ring sulfur | Activity largely retained ias.ac.in |
| Replacement of hydrophobic residues | Isoleucine, Leucine, Phenylalanine | Activity can be enhanced or modulated nih.gov |
Synthesis of Labeled this compound for Tracing and Mechanistic Investigations
To study the mechanism of action, cellular uptake, and distribution of this compound, it is often necessary to use labeled versions of the molecule. The synthesis of labeled this compound can be achieved through both total synthesis and semisynthetic methods.
In total synthesis, isotopically labeled amino acids (e.g., containing 13C or 15N) can be incorporated into the peptide chain. nih.gov This allows for the use of techniques like nuclear magnetic resonance (NMR) spectroscopy to study the conformation and dynamics of the molecule and its interactions with its target.
Semisynthetic approaches can be used to attach fluorescent or radioactive labels to the bacitracin molecule. For example, a fluorescent dye can be coupled to a free amino group, enabling the visualization of the antibiotic's localization within bacterial cells using fluorescence microscopy. The synthesis of such labeled probes is invaluable for detailed mechanistic investigations. nih.gov
Pharmacokinetic Modeling and in Vitro Biotransformation Studies of Bacitracin B2
In Vitro Absorption and Distribution Characteristics of Bacitracin B2 in Model Systems (e.g., cell cultures, liposomes)
The in vitro study of this compound's absorption and distribution relies on model systems that mimic biological barriers. As a component of the larger bacitracin complex, its characteristics are often studied as part of the mixture. Bacitracin is a polypeptide antibiotic and, like many peptides, exhibits poor absorption across cellular membranes. bohrium.com
In cell culture systems, bacitracin is frequently used as an additive to prevent bacterial contamination, particularly in primary cell cultures and those involving fastidious organisms. rpicorp.com Its presence in the media and effectiveness in preventing bacterial growth implies a direct interaction with the extracellular environment of the cultured cells. However, its large molecular size and hydrophilic nature generally limit its passive diffusion across cell membranes. Studies using in vitro lung epithelial cell models, such as Calu-3 cells, have been employed to investigate the transport of peptide antibiotics like colistin, providing a framework for how this compound could be similarly studied. nih.gov Such models are crucial for understanding the low oral bioavailability of peptide therapeutics. bohrium.com
Liposomes serve as a critical model system and potential delivery vehicle for peptide antibiotics. researchgate.net These artificial vesicles can be formulated with varying lipid compositions to modulate their interaction with bacterial or mammalian cells. For instance, fluid liposomes composed of dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylglycerol (DMPG) have been shown to interact directly with bacteria, potentially through fusion processes, which enhances the delivery of the encapsulated antibiotic. nih.gov The charge of the liposome (B1194612) is also a key factor; positively charged liposomes have been found to have a higher degree of interaction with negatively charged bacterial biofilms. mdpi.com While specific studies focusing solely on the encapsulation of this compound are limited, research on incorporating other antibiotics into liposomes provides a clear methodology. The choice of lipid composition, such as the ratio of egg yolk phosphatidylcholine to cholesterol, significantly affects encapsulation efficiency and release properties. researchgate.net
The table below summarizes liposomal formulation characteristics relevant to the study of peptide antibiotic delivery.
| Liposome Parameter | Description | Relevance to Peptide Antibiotic Delivery |
| Lipid Composition | The specific types of phospholipids (B1166683) and other lipids (e.g., cholesterol) used to form the vesicle. Examples include DPPC, DMPG, and DOPE. mdpi.com | Affects membrane fluidity, stability, and charge, which influences encapsulation efficiency and interaction with target cells. researchgate.netmdpi.com |
| Surface Charge | Can be negative, neutral, or positive, depending on the lipid head groups. | Influences interaction with biological membranes. Positive charges can enhance binding to negatively charged bacterial surfaces. mdpi.com |
| Size | The diameter of the liposomal vesicles, typically in the nanometer range. | Smaller vesicles (e.g., <200 nm) may improve penetration into biological structures like biofilms. mdpi.commdpi.com |
| Encapsulation Method | The technique used to load the drug into the liposome (e.g., passive loading, remote loading). | Determines the efficiency with which the peptide is incorporated and retained within the liposome. mdpi.com |
These model systems are invaluable for dissecting the fundamental absorption and distribution challenges associated with peptide antibiotics like this compound, paving the way for the rational design of delivery strategies.
Metabolic Stability and Degradation Pathways of this compound in Biological Matrices (in vitro)
The metabolic stability of this compound is a critical factor determining its efficacy and is intrinsically linked to the stability of the entire bacitracin complex. In vitro studies using various biological matrices and stress conditions have elucidated the primary degradation pathways. The main mechanisms of bacitracin decomposition are oxidation and deamidation. nih.govresearchgate.net Oxidation is the major degradation pathway in aqueous solutions, while deamidation is more prevalent in alkaline conditions. nih.gov
Research utilizing High-Performance Liquid Chromatography (HPLC) has successfully separated the major active components of bacitracin (A, B1, B2, and B3) from their degradation products. researchgate.net These studies confirm that under oxidative stress, each active component degrades into a corresponding oxidized product. Specifically, this compound is oxidized to form Bacitracin H2. nih.govresearchgate.netresearchgate.net This transformation involves the same mechanism that converts Bacitracin A to Bacitracin F and Bacitracin B1 to Bacitracin H1. nih.govresearchgate.net
The resulting degradation products, including Bacitracin H2, have been isolated and tested for microbiological activity, which was found to be negligible compared to the parent compounds. nih.govresearchgate.net This loss of activity is a key concern, as the degradation product of Bacitracin A, Bacitracin F, is known to be nephrotoxic. pnas.org In vitro experiments have shown that the oxidative degradation products are relatively stable, whereas desamido products are considerably more unstable. nih.govresearchgate.net
The primary degradation pathways for the main components of the bacitracin complex are summarized in the table below.
| Active Component | Degradation Pathway | Primary Degradation Product |
| Bacitracin A | Oxidation | Bacitracin F |
| Bacitracin B1 | Oxidation | Bacitracin H1 |
| This compound | Oxidation | Bacitracin H2 |
| Bacitracin B3 | Oxidation | Bacitracin H3 |
| Bacitracin A | Deamidation (Alkaline pH) | Desamido-bacitracin A |
These in vitro findings are crucial for understanding the chemical liabilities of this compound and for developing stabilized formulations.
Theoretical Pharmacokinetic Modeling and Simulation for Predictive Research on Peptide Antibiotics
Given the inherent complexities of peptide antibiotics, including their susceptibility to enzymatic degradation and rapid clearance, theoretical pharmacokinetic (PK) modeling and simulation are indispensable tools for predictive research. bohrium.com These in silico approaches help bridge the gap between in vitro data and in vivo behavior, enabling the prediction of absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Several modeling techniques are applied to peptide antibiotics:
Compartmental and Non-Compartmental Models: These are traditional modeling approaches used to interpret PK data. They can calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, and volume of distribution from experimental data. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more sophisticated, representing the body as a series of interconnected physiological compartments (organs and tissues). researchgate.net These models incorporate data on drug physicochemical properties, in vitro metabolism, and system-specific physiological parameters to simulate drug disposition throughout the body. For peptide antibiotics, PBPK modeling can predict tissue penetration, which is often limited by their large size and hydrophilicity, and can help optimize dosing regimens. researchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach links the drug's concentration-time profile (PK) to its pharmacological effect (PD), such as bacterial killing. nih.govnih.gov PK/PD modeling is critical for optimizing antibiotic efficacy while minimizing the emergence of resistance. nih.gov By simulating different dosing strategies, researchers can identify the PK/PD indices (e.g., fAUC/MIC) that best correlate with successful therapeutic outcomes. nih.gov
Simulations using these models are vital for the development of novel peptide antibiotics. Molecular dynamics simulations, for example, can provide atomistic details of how a peptide interacts with and permeates bacterial membranes, offering insights into its mechanism of action. mdpi.combiorxiv.org By integrating these computational approaches, researchers can screen potential peptide candidates, predict their in vivo behavior, and rationally design modifications to improve their pharmacokinetic properties. mdpi.com
The table below outlines the application of different modeling types in peptide antibiotic research.
| Model Type | Primary Function | Application in Peptide Antibiotic Research |
| Compartmental Models | Describe the body as one or more abstract compartments to analyze drug concentration-time data. researchgate.net | Calculation of basic PK parameters (half-life, clearance) from in vitro or in vivo data. |
| PBPK Models | Simulate drug ADME based on physiological and drug-specific parameters. researchgate.net | Predicting tissue distribution, effects of organ impairment, and translating preclinical data to humans. |
| PK/PD Models | Relate drug exposure to its therapeutic or toxic effect over time. nih.govfrontiersin.org | Optimizing dosing regimens to maximize bacterial killing and minimize resistance development. |
| Molecular Dynamics | Simulate the physical movements of atoms and molecules. mdpi.combiorxiv.org | Elucidating mechanisms of membrane interaction, pore formation, and translocation at a molecular level. |
Excretion Mechanisms of this compound in Model Organisms or in vitro Systems
Information on the specific excretion mechanisms of this compound is generally derived from studies of the bacitracin complex as a whole. The route of administration heavily influences the excretion pathway. When administered parenterally (e.g., intramuscularly), bacitracin is absorbed systemically and excreted primarily by the kidneys. nih.govdrugs.com Between 10% and 40% of an intramuscular dose is eliminated through glomerular filtration and appears in the urine within 24 hours. nih.govdrugs.com A significant portion of the drug is unaccounted for, suggesting it is either retained or destroyed within the body. nih.gov
In vitro models simulating renal function can be used to study the filtration and potential tubular secretion or reabsorption of peptide compounds. The primary metabolite identified is des-amido-bacitracin, which is microbiologically inactive. nih.gov The presence of hydrolytic cleavage products, such as di- and tripeptides, in urine and bile indicates that metabolic degradation precedes final excretion. nih.gov
Conversely, bacitracin is not significantly absorbed from the gastrointestinal tract. nih.gov Therefore, following oral administration, it is primarily excreted in the feces. drugs.com This lack of systemic absorption is the basis for its use in treating gastrointestinal infections.
In vitro systems that model bacterial resistance have identified efflux pumps as a mechanism for removing bacitracin from the bacterial cell. In Bacillus licheniformis, the organism that produces bacitracin, an ABC transporter encoded by the bcrABC genes actively pumps the antibiotic out of the cell, conferring self-resistance. plos.orgresearchgate.net While this is a bacterial resistance mechanism rather than a host excretion mechanism, it represents a form of "excretion" from the target cell that is studied in vitro.
Novel Applications and Research Prospects of Bacitracin B2 Non Clinical Focus
Development of Bacitracin B2 as a Molecular Probe for Cell Wall Biology Research
The primary mechanism of bacitracin involves the disruption of bacterial cell wall synthesis. patsnap.comvumicro.com Specifically, it targets and binds to a lipid carrier molecule, undecaprenyl pyrophosphate (C55-PP), in the presence of a divalent metal ion like zinc. nih.govnih.gov This action prevents the dephosphorylation of C55-PP to undecaprenyl phosphate (B84403) (C55-P), a critical step for recycling the carrier. patsnap.complos.org By sequestering this lipid carrier, bacitracin halts the transport of peptidoglycan precursors across the cell membrane to the site of cell wall assembly, ultimately leading to cell lysis. patsnap.comnih.gov
This specific and well-defined mechanism makes this compound, as part of the bacitracin complex, a powerful molecular probe for studying the intricacies of cell wall biology. Researchers utilize it to:
Investigate Peptidoglycan Synthesis: By arresting the lipid carrier cycle at a specific point, bacitracin allows researchers to study the accumulation of cell wall precursors within the cytoplasm. nih.gov This provides a window into the regulatory networks and enzymatic steps involved in the synthesis of peptidoglycan building blocks.
Explore Target Recognition: High-resolution crystal structures of bacitracin A in a complex with a ligand and metal ions have revealed the molecular details of its target recognition. nih.gov It forms a compact, amphipathic structure that envelops the pyrophosphate group of the lipid target. nih.govnih.gov These structural insights, applicable to closely related variants like B2, guide further research into lipid-protein interactions within the cell membrane and inform the design of new probes.
Exploration of this compound as a Biochemical Tool in Membrane Transport and Lipid Cycle Studies
The function of this compound is intrinsically linked to the bacterial cell membrane, making it a valuable tool for studying membrane transport and lipid biochemistry beyond just cell wall synthesis. Its interaction with undecaprenyl pyrophosphate provides a unique handle to explore the so-called bactoprenol-lipid cycle, which is crucial for the biosynthesis of not only peptidoglycan but also other cell envelope polymers like teichoic acids and exopolysaccharides. patsnap.complos.org
Key research applications in this area include:
Probing the Lipid Carrier Cycle: Bacitracin's ability to lock undecaprenyl pyrophosphate in a specific state allows scientists to study the kinetics and regulation of this vital lipid carrier. patsnap.complos.org This research helps to understand how bacteria allocate this limited resource between different biosynthetic pathways.
Investigating Membrane Protein Function: The study of bacitracin resistance mechanisms has led to the discovery of specific membrane transporters. For instance, the BcrABC transporter in Bacillus licheniformis is an ATP-binding cassette (ABC) transporter that pumps bacitracin out of the cell, a process regulated by the BacRS two-component system. researchgate.net Studying these systems provides broader insights into the function of ABC transporters and mechanisms of antibiotic resistance.
Analyzing Membrane Affinity and Interaction: Research using techniques like surface plasmon resonance has shown that bacitracin possesses an innate affinity for lipid bilayers, even without its primary target. nih.gov This suggests that its function is facilitated by an initial interaction with the membrane surface, a finding that contributes to the broader understanding of how peptide antibiotics and other molecules interact with and function within the complex environment of the cell membrane.
Potential Applications in Microbiological Diagnostics and Assay Development
Bacitracin's differential activity against various bacteria has long been exploited for diagnostic purposes in microbiology laboratories. The bacitracin susceptibility test is a classic, simple, and effective method used in the presumptive identification of certain Gram-positive bacteria. vumicro.com
Bacterial Identification: The test involves placing a paper disk impregnated with a low concentration of bacitracin onto a lawn of bacteria. vumicro.com A zone of inhibition (an area where bacteria cannot grow) around the disk indicates susceptibility. This test is famously used to differentiate Beta-hemolytic Streptococcus pyogenes (Group A Strep), which is susceptible, from other beta-hemolytic streptococci, which are typically resistant.
Assay Standardization: Microbiological assays use the principle of microbial growth inhibition to determine the activity of compounds like antibiotics. copbela.org Bacitracin can be used as a reference standard in such assays to ensure their accuracy and reproducibility. These assays are fundamental in quality control and research for quantifying the potency of antimicrobial agents. slideshare.netcopbela.org
Development of Novel Diagnostics: The specific binding interaction between bacitracin and undecaprenyl pyrophosphate could potentially be leveraged to develop more advanced diagnostic tools. For example, labeled bacitracin variants could be designed as probes for detecting the presence of bacteria or for high-throughput screening of new inhibitors that target the same pathway.
Table 1: Bacitracin Susceptibility Test in Bacterial Identification
| Feature | Description |
| Principle | Determines if a bacterium is susceptible or resistant to bacitracin by observing growth inhibition. vumicro.com |
| Method | A bacitracin-impregnated paper disk is placed on an agar (B569324) plate inoculated with the test bacterium. vumicro.com |
| Positive Result | A visible "zone of inhibition" around the disk indicates susceptibility. vumicro.com |
| Negative Result | Growth of the bacteria up to the edge of the disk indicates resistance. vumicro.com |
| Primary Use | Presumptive differentiation of Streptococcus pyogenes (susceptible) from other β-hemolytic streptococci (resistant). |
Research into this compound's Role in Microbial Ecology and Interspecies Interactions
Antibiotics are not just human-made medicines; they are naturally occurring secondary metabolites that have evolved over millennia. Their producing organisms, like Bacillus species, likely use them to gain a competitive advantage in their complex microbial habitats. scirp.orgtandfonline.com Research in microbial ecology explores the natural role of compounds like bacitracin in shaping microbial communities.
Interspecies Competition: In the soil and other environments, microorganisms constantly compete for space and nutrients. tandfonline.com The production of bacitracin by Bacillus licheniformis or B. subtilis can inhibit the growth of nearby Gram-positive competitors, allowing the producer to thrive. researchgate.netbbrc.in Studying these interactions helps explain the structure and dynamics of microbial ecosystems.
Signaling Molecules: At sub-inhibitory concentrations, some antibiotics are thought to act as signaling molecules, influencing gene expression in other bacteria rather than killing them. scirp.org While specific research on this compound as a signaling molecule is nascent, this is an active area of investigation for antibiotics in general, aiming to understand the complex chemical language used in microbial communities.
Niche Protection: By producing bacitracin, Bacillus species can create a protective zone around themselves, preventing encroachment by susceptible species. This is a key strategy for survival and establishing a stable niche within a diverse microbial population. researchgate.net
Future Directions in this compound Research and Discovery, including Biosynthesis Optimization
The utility of this compound and its relatives as research tools is far from exhausted, and ongoing work continues to refine their production and application. Future research is focused on both discovery and enhancing the efficiency of biosynthesis.
Biosynthesis Optimization: Bacitracin is synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS), not by the ribosome. windows.netvulcanchem.comnih.gov This process is complex and often yields low amounts in wild-type bacteria. Researchers are actively applying metabolic engineering and synthetic biology to improve production.
Genetic Engineering: Strategies include overexpressing key genes in the bacitracin synthetase cluster (bacABC) and engineering pathways to increase the supply of precursor amino acids, such as isoleucine and leucine. nih.govvulcanchem.comnih.gov
Fermentation Process Optimization: Research has shown that adjusting fermentation conditions, such as the composition of the growth medium (e.g., using soybean meal and rapeseed cake) and the supplementation of specific sugars like lactose (B1674315), can significantly increase bacitracin yields. windows.net
Next-Generation Probes and Analogs: Informed by structural biology, scientists are designing and synthesizing novel bacitracin analogs. nih.gov These new molecules, with modified amino acid sequences, could have enhanced affinity for their target, greater stability, or altered properties that make them even more precise as molecular probes for studying cell wall synthesis and membrane biology.
Table 2: Strategies for Optimizing Bacitracin Biosynthesis
| Strategy | Approach | Example/Finding | Reference |
| Metabolic Engineering | Increasing precursor supply | Enhancing the synthesis of branch-chain amino acids (BCAAs) like isoleucine and leucine, which are limiting precursors. | nih.govvulcanchem.com |
| Modifying regulatory networks | Knocking out global transcription factors like abrB that repress the bacitracin synthase operon. | windows.net | |
| Fermentation Optimization | Media Composition | Using a combination of soybean meal and rapeseed cake to economically boost production. | windows.net |
| Fed-Batch Strategies | Supplementing with lactose instead of glucose during later fermentation stages to maintain synthesis. | windows.net | |
| Genetic Overexpression | Enhancing Synthesis Machinery | Overexpressing the bacT gene, which is positively correlated with bacitracin synthesis. | windows.net |
Q & A
Q. What are the standard methods for identifying and quantifying Bacitracin B2 in complex mixtures?
this compound is quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The USP 35 guidelines specify a gradient elution method to resolve this compound from other polypeptides (e.g., A, B1, B3). The total active bacitracin content (A + B1 + B2 + B3) must constitute ≥70% of the chromatogram’s total peak area, with Bacitracin A alone ≥40% . Researchers must validate method precision by testing intra- and inter-day variability and include blank runs to exclude interference peaks .
Q. How should researchers design experiments to assess this compound’s antimicrobial activity?
Adopt a tiered approach:
In vitro susceptibility testing : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and account for pH-dependent stability of this compound .
Mechanistic studies : Employ fluorescent probes to monitor cell wall synthesis inhibition or membrane disruption. Use confocal microscopy for spatial localization .
Data validation : Replicate experiments across independent labs to address batch-to-batch variability in this compound composition .
Q. What ethical considerations apply when publishing conflicting data on this compound’s stability?
Researchers must transparently report raw data, experimental conditions (e.g., temperature, pH), and instrument calibration details. If stability results contradict prior studies, perform accelerated degradation studies under controlled humidity/temperature and apply statistical models (e.g., Arrhenius kinetics) to reconcile discrepancies. Cite all conflicting findings and discuss potential sources of error (e.g., impurities, storage conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?
Comparative meta-analysis : Aggregate data from proteomic and transcriptomic studies to identify conserved pathways (e.g., lipid II binding). Use tools like STRING-DB for pathway enrichment .
Molecular dynamics simulations : Model this compound’s interaction with lipid II to assess binding affinity under varying pH and ionic conditions .
Genetic knockout models : Validate hypotheses using Bacillus subtilis strains with mutations in cell wall synthesis genes .
Q. What methodologies are recommended for synthesizing this compound analogs with enhanced stability?
Solid-phase peptide synthesis (SPPS) : Modify the thiazoline ring or fatty acid tail to improve proteolytic resistance. Characterize analogs using LC-MS/MS and circular dichroism .
In silico screening : Apply QSAR models to predict stability-activity relationships. Prioritize analogs with logP values <3 to balance solubility and membrane permeability .
In vivo testing : Use murine infection models to compare pharmacokinetic profiles (e.g., half-life, renal clearance) of analogs vs. native this compound .
Q. How can researchers ensure data integrity when studying this compound’s interactions with host microbiota?
Multi-omics integration : Combine metagenomic sequencing (species-level identification) with metabolomic profiling to distinguish direct antimicrobial effects from indirect microbiota shifts .
Negative controls : Include germ-free animal cohorts to isolate this compound’s impact from baseline microbial activity .
Data transparency : Share raw sequencing files via repositories like NCBI’s SRA and document preprocessing steps (e.g., QIIME2 pipelines) .
Q. What strategies address challenges in replicating this compound studies across labs?
Standardized protocols : Adopt USP 35 guidelines for this compound preparation and storage (-20°C in airtight containers) .
Collaborative validation : Participate in inter-laboratory studies to harmonize assay conditions (e.g., cation-adjusted Mueller-Hinton broth for MIC assays) .
Error reporting : Use platforms like Zenodo to publish detailed lab notebooks, including failed experiments and troubleshooting logs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
